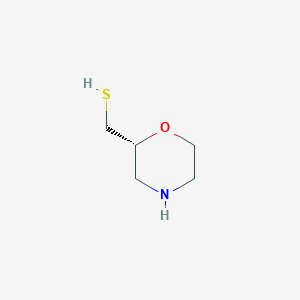![molecular formula C13H19NO3 B13495089 Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate](/img/structure/B13495089.png)
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is an organic compound with the molecular formula C13H19NO3. This compound is known for its unique structure, which includes an amino group, a methyl ester, and a phenyl ring substituted with a propan-2-yloxy group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and development purposes.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The phenyl ring’s substitution pattern influences its binding affinity and specificity towards various enzymes and receptors.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
Uniqueness
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and the development of specialized chemical processes.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
methyl 2-amino-3-(4-propan-2-yloxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-11-6-4-10(5-7-11)8-12(14)13(15)16-3/h4-7,9,12H,8,14H2,1-3H3 |
InChIキー |
RKTVSTBVKDZFQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


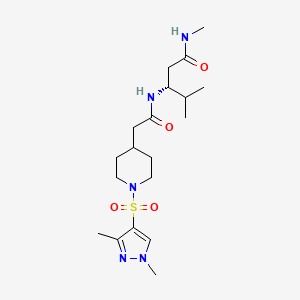
![3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495011.png)
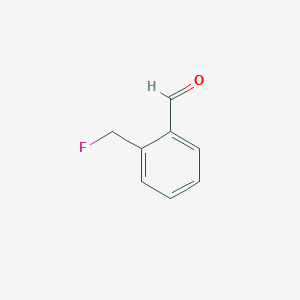
![Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)
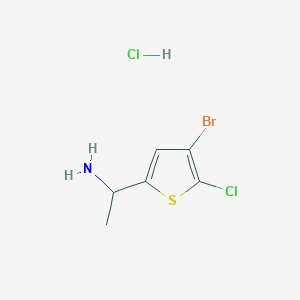
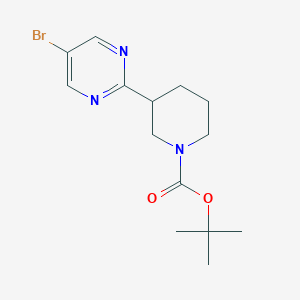
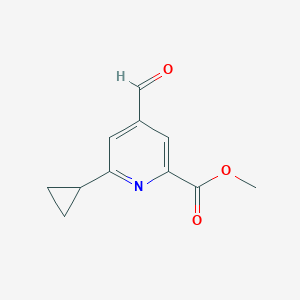
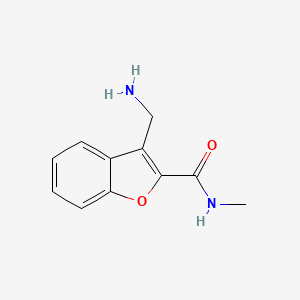
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B13495053.png)
![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13495057.png)
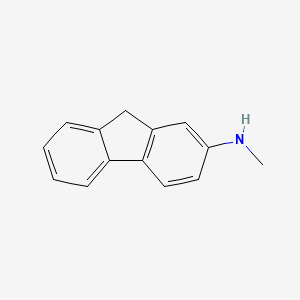
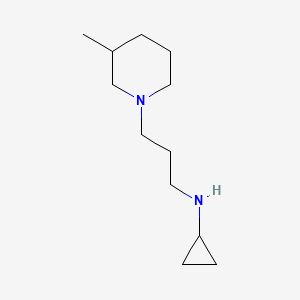
![3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13495072.png)
